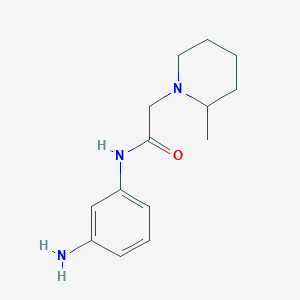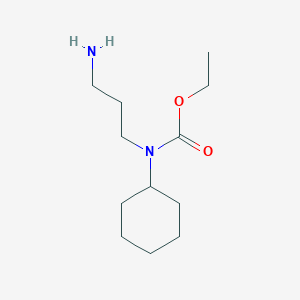![molecular formula C10H7ClN2O3S2 B13876527 Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)
Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a thiophene ring, and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thioamides.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated thiazole intermediate.
Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the thiophene and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives of the carbonyl group.
Substitution: Substituted derivatives at the aromatic rings.
Applications De Recherche Scientifique
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Mécanisme D'action
The mechanism of action of methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects.
Comparaison Avec Des Composés Similaires
- Methyl 4-[(5-bromothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate
- Methyl 4-[(5-methylthiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate
Comparison:
- Uniqueness: Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its electronic properties and reactivity.
- Reactivity: The presence of different substituents (chlorine, bromine, methyl) on the thiophene ring can lead to variations in reactivity and biological activity .
Propriétés
Formule moléculaire |
C10H7ClN2O3S2 |
|---|---|
Poids moléculaire |
302.8 g/mol |
Nom IUPAC |
methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate |
InChI |
InChI=1S/C10H7ClN2O3S2/c1-16-10(15)8-5(4-17-13-8)12-9(14)6-2-3-7(11)18-6/h2-4H,1H3,(H,12,14) |
Clé InChI |
SITKCSQUQFVCEZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NSC=C1NC(=O)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol](/img/structure/B13876494.png)


![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxynaphthalene-2-carboxylic acid](/img/structure/B13876507.png)
![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)
